Insulinotropic Activity: KU14R Lacks Direct Insulinotropic Effect vs. Efaroxan
In freshly isolated perifused mouse islets, KU14R (30, 100, or 300 μM) produced no enhancement of insulin secretion at either 5 mM or 10 mM glucose, whereas efaroxan (100 μM) strongly stimulated insulin secretion at 10 mM glucose [1]. The insulinotropic effect of efaroxan was not antagonized by KU14R [1].
| Evidence Dimension | Insulin secretion enhancement |
|---|---|
| Target Compound Data | KU14R (30, 100, 300 μM): no enhancement at 5 or 10 mM glucose |
| Comparator Or Baseline | Efaroxan (100 μM): strong enhancement at 10 mM glucose |
| Quantified Difference | Qualitative difference: complete lack of insulinotropic activity for KU14R vs. robust stimulation by efaroxan |
| Conditions | Freshly isolated perifused mouse islets; 5 mM and 10 mM glucose |
Why This Matters
This functional dichotomy demonstrates that KU14R cannot be substituted for efaroxan in studies of imidazoline-mediated insulin secretion; it serves as a null-activity control.
- [1] Bleck C, Wienbergen A, Rustenbeck I. Essential role of the imidazoline moiety in the insulinotropic effect but not the KATP channel-blocking effect of imidazolines; a comparison of the effects of efaroxan and its imidazole analogue, KU14R. Diabetologia. 2005;48(12):2567-2575. View Source
